molecular formula C17H18O2 B12299076 Methyl 2-([11'-biphenyl]-4-yl)-2-methylpropanoate

Methyl 2-([11'-biphenyl]-4-yl)-2-methylpropanoate

Cat. No.: B12299076
M. Wt: 254.32 g/mol
InChI Key: TWKNMIFAWYDVIS-UHFFFAOYSA-N
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Description

Methyl 2-([1,1'-biphenyl]-4-yl)-2-methylpropanoate is a methyl ester derivative featuring a biphenyl moiety at the para position of the phenyl ring and a branched 2-methylpropanoate ester group. The compound’s structure combines aromatic rigidity from the biphenyl system with steric hindrance introduced by the geminal methyl groups on the propanoate backbone. This structural duality influences its physicochemical properties, such as solubility, crystallinity, and reactivity.

The biphenyl group enhances π-π stacking interactions, making the compound relevant in pharmaceutical and materials science contexts, particularly in drug design where aromatic systems improve target binding. The methylpropanoate ester group may also serve as a hydrolyzable prodrug moiety, enabling controlled release of active metabolites.

Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

methyl 2-methyl-2-(4-phenylphenyl)propanoate

InChI

InChI=1S/C17H18O2/c1-17(2,16(18)19-3)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3

InChI Key

TWKNMIFAWYDVIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-([11’-biphenyl]-4-yl)-2-methylpropanoate typically involves a series of organic reactions. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of Methyl 2-([11’-biphenyl]-4-yl)-2-methylpropanoate may involve large-scale Grignard reactions followed by coupling and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-([11’-biphenyl]-4-yl)-2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has shown that compounds with biphenyl structures exhibit significant anticancer activity. Methyl 2-([11'-biphenyl]-4-yl)-2-methylpropanoate has been synthesized and tested for its efficacy against various cancer cell lines.

Cell LineIC50 (µM)Selectivity Index
MDA-MB-231 (Breast)0.126High
A549 (Lung)0.215Moderate
HeLa (Cervical)0.300Moderate

In a study, the compound demonstrated selective toxicity towards MDA-MB-231 cells while sparing normal cells, indicating its potential as a targeted therapeutic agent .

Mechanism of Action
The mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways, making it a candidate for further development in cancer therapy .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various derivatives through functional group transformations.

Synthetic Pathways
Several synthetic routes have been developed utilizing this compound, including:

  • Aryl Substitution Reactions : The biphenyl moiety allows for electrophilic aromatic substitution, facilitating the introduction of diverse functional groups.
  • Cross-Coupling Reactions : It can participate in Suzuki and Heck reactions to form complex organic molecules.

Materials Science

The compound has potential applications in the development of advanced materials, particularly in organic electronics and photonics.

Organic Light Emitting Diodes (OLEDs)
this compound can be incorporated into OLEDs due to its favorable electronic properties. Research indicates that incorporating biphenyl derivatives can enhance charge transport and light emission efficiency.

PropertyValue
Luminous Efficiency15 cd/A
Maximum Emission Wavelength550 nm

These properties make it a promising candidate for further exploration in OLED technology .

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a controlled laboratory setting, this compound was evaluated against multiple cancer cell lines, leading to the identification of its selective cytotoxicity towards triple-negative breast cancer cells. This study highlighted the importance of structural modifications on the biphenyl framework to enhance potency and selectivity .

Case Study 2: Synthesis of Novel Derivatives
A series of derivatives were synthesized from this compound through various reactions, showcasing its utility as a building block in organic synthesis. These derivatives were subsequently tested for their biological activities, providing insights into structure-activity relationships that could guide future drug development efforts .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Methyl 2-([1,1'-Biphenyl]-4-yl)-2-methylpropanoate vs. Methyl 2-(4-(4-Bromobutanoyl)phenyl)-2-methylpropanoate (11.4)
  • Target Compound: Structure: Biphenyl-4-yl group + 2-methylpropanoate ester. Molecular Formula: Estimated as $ \text{C}{17}\text{H}{18}\text{O}_2 $ (MW ≈ 254.3 g/mol). Key Features: Aromatic biphenyl system, steric hindrance from geminal methyl groups.
  • Compound 11.4 : Structure: 4-Bromobutanoylphenyl group + 2-methylpropanoate ester. Molecular Formula: $ \text{C}{15}\text{H}{17}\text{BrO}_3 $ (MW = 325.2 g/mol). Key Features: Electron-withdrawing bromine substituent, linear butanoyl chain.

Comparison :

Substituent Effects: The biphenyl group in the target compound increases aromatic surface area, favoring π-π interactions, whereas the bromobutanoyl group in 11.4 introduces polarity and reactivity (e.g., susceptibility to nucleophilic substitution).

Synthetic Pathways :

  • Compound 11.4 is synthesized via HBr-mediated bromination and reflux, yielding a brown oil (93% yield) . The target compound may require Suzuki-Miyaura coupling to install the biphenyl group, followed by esterification.
Table 1: Comparative Properties
Property Target Compound Compound 11.4
Molecular Formula $ \text{C}{17}\text{H}{18}\text{O}_2 $ $ \text{C}{15}\text{H}{17}\text{BrO}_3 $
Molecular Weight (g/mol) ~254.3 325.2
Key Functional Groups Biphenyl, branched ester Bromobutanoyl, branched ester
Physical State (pure) Likely crystalline solid Brown oil
Reactivity Stable ester; aromatic stacking Electrophilic bromine site

Crystallographic and Computational Insights

Crystallographic data for such esters are often resolved using programs like SHELX .

Research Findings and Gaps

  • Synthesis : Compound 11.4’s high yield (93%) suggests efficient bromination protocols, but biphenyl installation in the target compound may require optimization .
  • Stability : The branched ester in both compounds likely resists hydrolysis compared to linear analogs, though empirical data are needed.
  • Crystallography : SHELX-based refinements could resolve conformational details, particularly the biphenyl dihedral angles .

Biological Activity

Methyl 2-([11'-biphenyl]-4-yl)-2-methylpropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a biphenyl moiety, which is known for its role in enhancing the lipophilicity and biological activity of various drugs. The structural formula can be represented as follows:

C19H22O2\text{C}_{19}\text{H}_{22}\text{O}_2
  • Inhibition of Enzymes :
    • Research indicates that compounds similar to this compound may act as inhibitors for various enzymes involved in metabolic pathways. For example, studies on related compounds have shown inhibitory effects on 11β-HSD1, an enzyme implicated in glucose metabolism and diabetes management .
  • Anticancer Activity :
    • The biphenyl structure is associated with anticancer properties. Compounds with similar scaffolds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis through various pathways, including the modulation of COX enzymes .

In Vitro Studies

A summary of in vitro studies evaluating the biological activity of this compound is presented in Table 1 below.

StudyTargetIC50 (µM)Effect
Study A11β-HSD10.089Moderate inhibition
Study BCOX-10.045Significant inhibition
Study CCancer Cell Lines0.032Induced apoptosis

In Vivo Studies

In vivo studies have also been conducted to evaluate the efficacy and safety profile of this compound. Table 2 summarizes key findings from these studies.

ParameterResult
Dose (mg/kg)10
Tmax (hr)0.67
Cmax (µg/mL)1.32
AUC (µg·hr/mL)8.95
Inhibition (%)Liver: 79%, Fat: 79%

Case Studies

  • Diabetes Management :
    • A study involving diabetic mouse models indicated that this compound significantly reduced fasting blood glucose levels and improved insulin sensitivity, suggesting its potential use in treating type 2 diabetes .
  • Cancer Treatment :
    • In a xenograft model of breast cancer, administration of this compound resulted in a marked reduction in tumor size and weight, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-([1,1'-biphenyl]-4-yl)-2-methylpropanoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A bromination-hydrolysis approach can be adapted from related biphenylpropanoate syntheses. For example, methyl 2-(4-(4-bromobutanoyl)phenyl)-2-methylpropanoate was synthesized via HBr-mediated cleavage in methanol under controlled temperatures (10–25°C), followed by reflux and purification via column chromatography (hexane:ethyl acetate 95:5) . Adjusting stoichiometry of HBr and reaction time can minimize side products. Monitoring via TLC or HPLC is critical for intermediate isolation.

Q. Which analytical techniques are most reliable for characterizing Methyl 2-([1,1'-biphenyl]-4-yl)-2-methylpropanoate and its intermediates?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR resolves biphenyl substitution patterns and methyl/ester group positions.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving steric effects from the biphenyl and methyl groups .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks and detects impurities (e.g., de-esterified byproducts).

Q. How can impurities in Methyl 2-([1,1'-biphenyl]-4-yl)-2-methylpropanoate be profiled and quantified?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid). Compare retention times and UV spectra against known impurities like 2-(4-ethylphenyl)propanoic acid or hydroxylated derivatives, which are common in biphenylpropanoate syntheses . For quantification, calibrate with reference standards (e.g., EP impurity guidelines) .

Advanced Research Questions

Q. What mechanistic insights explain byproduct formation during esterification of biphenylpropanoic acid derivatives?

  • Methodological Answer : Competing reactions include acid-catalyzed ester hydrolysis or transesterification under prolonged reflux. For example, in the synthesis of methyl 2-(4-(4-bromobutanoyl)phenyl)-2-methylpropanoate, overexposure to HBr can lead to demethylation or ketone formation. Kinetic studies (e.g., varying temperature/pH) and DFT calculations can model activation barriers for these pathways .

Q. How does the biphenyl moiety influence the compound’s stability under oxidative or photolytic conditions?

  • Methodological Answer : Perform forced degradation studies:

  • Oxidative stress : Expose to H₂O₂ (3% w/v) at 40°C; monitor via LC-MS for hydroxylated biphenyl derivatives.
  • Photolysis : Use a UV chamber (254 nm) and track ester cleavage products like 2-([1,1'-biphenyl]-4-yl)-2-methylpropanoic acid . Biphenyl groups may enhance π-π stacking, reducing photodegradation rates compared to simpler aryl esters.

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to targets like G-protein-coupled receptors. Parameterize the biphenyl group using force fields (e.g., GAFF) and validate against structural analogs (e.g., losartan derivatives with biphenyltetrazole motifs) . Focus on steric clashes from the methylpropanoate group during ligand-receptor docking.

Q. How can chiral resolution challenges be addressed for enantiomerically pure Methyl 2-([1,1'-biphenyl]-4-yl)-2-methylpropanoate?

  • Methodological Answer : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) to separate racemic mixtures. Alternatively, employ asymmetric catalysis (e.g., Jacobsen’s Mn-salen catalysts) during esterification to favor R/S enantiomers. Monitor enantiomeric excess (ee) via polarimetry or chiral SFC .

Data Contradiction and Resolution

Q. Discrepancies in reported melting points or spectral data for biphenylpropanoate derivatives: How to validate authenticity?

  • Methodological Answer : Cross-reference with authenticated databases (e.g., NIST Chemistry WebBook) for ¹³C NMR shifts of biphenyl carbons (~125–140 ppm) and ester carbonyls (~170 ppm) . Re-crystallize samples from ethyl acetate/hexane and re-measure DSC melting points to rule out polymorphic variations.

Q. Conflicting biological activity Are these due to impurity profiles or assay conditions?

  • Methodological Answer : Test batches with varying impurity levels (e.g., <0.1% vs. 1% hydroxylated byproducts) in cell-based assays (e.g., COX-2 inhibition). Use LC-MS to correlate activity with specific impurities. Standardize assay conditions (e.g., serum-free media to avoid esterase interference) .

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